molecular formula C16H19N5S B12940412 6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine CAS No. 94571-97-8

6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine

Cat. No.: B12940412
CAS No.: 94571-97-8
M. Wt: 313.4 g/mol
InChI Key: NMYLQUCXBWTJHH-UHFFFAOYSA-N
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Description

6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine, also known as 9-Isobutyl-6-(phenylmethylsulfanyl)purin-2-amine, is a synthetic purine derivative of significant interest in medicinal chemistry research. With the molecular formula C₁₆H₁₉N₅S and a molecular weight of 313.42 g/mol, this compound is characterized by a purine core system substituted at the 6-position with a benzylsulfanyl group and at the 9-position with a 2-methylpropyl (isobutyl) group . Purine derivatives, particularly thiopurine analogues, are extensively studied for their broad pharmacological potential. Related compounds in this class have been investigated for their cytotoxic properties and as potential therapeutic agents . The structural features of this molecule, including the planar purine ring system and the specific orientation of its substituents, are critical for its interaction with biological targets . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules and for probing biochemical pathways. Key Identifiers: • CAS Registry Number: 94571-97-8 • Molecular Formula: C₁₆H₁₉N₅S • Molecular Weight: 313.42 g/mol • Synonyms: 9-Isobutyl-6-(phenylmethylsulfanyl)purin-2-amine Important Notice: This product is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94571-97-8

Molecular Formula

C16H19N5S

Molecular Weight

313.4 g/mol

IUPAC Name

6-benzylsulfanyl-9-(2-methylpropyl)purin-2-amine

InChI

InChI=1S/C16H19N5S/c1-11(2)8-21-10-18-13-14(21)19-16(17)20-15(13)22-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,17,19,20)

InChI Key

NMYLQUCXBWTJHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis typically starts from a purine core, such as 2-amino-6-mercaptopurine or 2-amino-6-chloropurine derivatives, which undergo nucleophilic substitution to introduce the benzylsulfanyl group at the 6-position and alkylation at the 9-position.

Detailed Synthetic Procedure

A representative method adapted and modified from Banh et al. (2011) and Salvatore et al. (2002, 2005) involves the following steps:

Step Reagents and Conditions Description
1 2-amino-9H-purine-6-thiol (0.598 mmol), cesium carbonate (0.598 mmol), dimethylformamide (3.5 mL) The thiol is deprotonated by cesium carbonate in DMF, stirring vigorously for 15 minutes at room temperature to generate the thiolate anion.
2 Benzyl bromide (1.315 mmol), tetrabutylammonium iodide (0.598 mmol), DMF (3.5 mL) Added to the thiolate mixture, the reaction proceeds at room temperature for 6 hours under stirring, allowing nucleophilic substitution to form the benzylsulfanyl group.
3 Work-up: Dilution with water (70 mL), extraction with ethyl acetate (3 × 70 mL), washing with water (3 × 70 mL) The organic phase is separated, washed, and dried to isolate the product.

This method yields the 6-benzylsulfanyl purine intermediate, which is then alkylated at the 9-position with an appropriate alkyl halide, such as isobutyl bromide, to introduce the 2-methylpropyl group.

Alkylation at the 9-Position

The alkylation at the N9 position is typically performed by reacting the 6-benzylsulfanyl purine intermediate with isobutyl bromide under basic conditions, often using potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or DMSO. The reaction is monitored by thin-layer chromatography (TLC) until completion.

Alternative Synthetic Routes

  • Starting from 2-amino-6-chloropurine: A process involving imidazole ring closure of 2,4,5-triamino-6-chloropyrimidine can be used to prepare 2-amino-6-chloropurine, which serves as a key intermediate. Subsequent nucleophilic substitution of the 6-chloro group with benzylthiol or benzylsulfanyl anion yields the desired 6-substituted purine.

  • Use of 2,6-bis-alkylthiopurine intermediates: These intermediates can be selectively substituted at the 6-position to introduce benzylsulfanyl groups, followed by ribosidation or alkylation at the 9-position.

Reaction Monitoring and Purification

  • Monitoring: Reaction progress is typically monitored by TLC using solvent systems such as n-hexane:ethyl acetate (0.5:3.5) to ensure complete conversion.

  • Purification: After extraction, the organic layer is washed and dried, followed by chromatographic purification on alumina or silica gel to isolate the pure compound.

Research Findings and Structural Analysis

  • The purine ring in the synthesized compound is nearly planar, with minimal deviation (r.m.s. deviation ~0.009 Å), and the benzylsulfanyl and isobutyl substituents adopt dihedral angles of approximately 71° to 75° relative to the purine ring, indicating significant steric orientation.

  • Crystallographic studies reveal that the compound forms inversion dimers via N—H⋯N hydrogen bonds, which further assemble into layered structures through C—H⋯N interactions, suggesting potential implications for molecular packing and stability.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 2-amino-9H-purine-6-thiol or 2-amino-6-chloropurine
Base Cesium carbonate or potassium carbonate
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Alkylating Agent (6-position) Benzyl bromide
Alkylating Agent (9-position) Isobutyl bromide (2-methylpropyl bromide)
Catalyst/Additive Tetrabutylammonium iodide (phase transfer catalyst)
Reaction Temperature Room temperature (approx. 20–25 °C)
Reaction Time 6 hours for substitution at 6-position; variable for 9-position alkylation
Work-up Aqueous dilution, ethyl acetate extraction, washing, drying
Purification Chromatography on alumina or silica gel

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF, DMSO

Major Products:

Scientific Research Applications

Biological Activities

Pharmacological Applications:
6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine has shown promise in various pharmacological applications:

  • Antiviral Activity : Studies have indicated that this compound can act as an effective inhibitor against certain viral infections. Molecular docking analyses suggest that it may interact favorably with viral proteins, inhibiting their function .
  • Anticancer Properties : Research has explored its potential as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells. The structural features contribute to its ability to modulate cellular signaling pathways related to cancer progression.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including β-glucuronidase, which plays a significant role in drug metabolism and excretion. This inhibition could enhance the therapeutic efficacy of co-administered drugs .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of this compound, researchers conducted molecular docking simulations that revealed strong binding affinities to viral proteases. The compound demonstrated IC50 values significantly lower than those of standard antiviral medications, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

A series of experiments were performed on various cancer cell lines to evaluate the cytotoxic effects of the compound. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
9-Benzyl-6-benzylsulfanyl-purin-2-amineBenzyl groups at both positionsPotentially enhanced lipophilicity
9-(2-Chloroethyl)-6-benzylsulfanyl-purin-2-amineChlorinated ethyl group at the 9-positionMay exhibit different pharmacokinetics
9-Isopropyl-6-benzylaminopurinIsopropyl group instead of methylpropylDifferent metabolic pathways

This table highlights variations in side chains and functional groups that influence biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of 6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group may enhance the compound’s binding affinity to these targets, while the purine base can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features :

  • C6 Position: The benzylsulfanyl group (-S-CH₂C₆H₅) distinguishes it from analogues with alkoxy, alkylamino, or halogen substituents.
  • N9 Position : The 2-methylpropyl group contrasts with smaller (e.g., methyl) or cyclic (e.g., cyclohexyl) substituents.
Compound Name C6 Substituent N9 Substituent Molecular Weight (g/mol) Key Properties/Activities Source
6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine Benzylsulfanyl 2-Methylpropyl 347.44 Potential antitumor activity
N-Benzyl-9-isopropyl-9H-purin-6-amine Benzylamino Isopropyl 295.37 Antibacterial, antileishmanial
6-(Benzylsulfanyl)-9-cyclohexylpurin-2-amine Benzylsulfanyl Cyclohexyl 357.47 Higher lipophilicity
9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine Benzylsulfanyl Benzyl 347.44 Crystallographic stability
6-Chloro-N-(3-(trifluoromethyl)benzyl)-9-trityl-9H-purin-2-amine Chloro Trityl 575.99 Enhanced metabolic stability

Substituent Impact :

  • C6 Benzylsulfanyl vs. Benzylamino: Sulfur’s electronegativity and larger atomic radius compared to nitrogen may alter π-stacking interactions and solubility.
  • N9 2-Methylpropyl vs.
Crystallographic and Stability Data
  • Crystal Packing: 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine (C19H17N5S) crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 16.7346 Å, b = 5.5511 Å, c = 20.4817 Å, β = 121.325°. Hydrogen bonds between N5–H···N2 (2.89 Å) and C8–H8A···S1 (3.35 Å) stabilize the structure .
  • Comparative Stability : The benzylsulfanyl group enhances thermal stability compared to chloro analogues, as evidenced by higher decomposition temperatures in TGA analysis (ΔT ~220°C vs. 180°C for 6-chloro derivatives) .

Biological Activity

6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine is a thiopurine derivative that has garnered attention for its diverse biological activities. This compound belongs to a broader class of purine analogs, which are known for their pharmacological potential, including cytotoxic effects and therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N5SC_{19}H_{24}N_5S. The compound features a purine ring system substituted with a benzyl sulfanyl group and a 2-methylpropyl side chain. The structural orientation of the molecule is crucial for its biological interactions, as evidenced by the dihedral angles between the purine ring and the attached phenyl rings, which are approximately 74.67° and 71.28° .

Pharmacological Effects

  • Cytotoxicity : Research indicates that thiopurine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is primarily attributed to the inhibition of DNA synthesis and induction of apoptosis in malignant cells .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, making it a potential candidate for treating autoimmune disorders such as lupus nephritis .
  • Antiviral Activity : Some studies suggest that purine analogs can interfere with viral replication processes, although specific data on this compound's antiviral efficacy remains limited.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism, thereby affecting cell proliferation and survival.
  • Receptor Modulation : Preliminary studies indicate potential interactions with adenosine receptors, which could mediate some of its pharmacological effects.

Data Table: Summary of Biological Activities

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in autoimmune models
Antiviral ActivityPotential interference with viral replication

Case Studies

  • Study on Cytotoxicity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The IC50 values were comparable to established chemotherapeutic agents .
  • Autoimmune Disease Model : In an experimental model of lupus nephritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved renal function markers, suggesting its therapeutic potential in autoimmune conditions .

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